molecular formula C19H15ClO5 B11163216 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B11163216
M. Wt: 358.8 g/mol
InChI Key: FHTPAGXHXAETAU-UHFFFAOYSA-N
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Description

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the esterification of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription . Additionally, it may interfere with viral enzymes, preventing viral replication.

Properties

Molecular Formula

C19H15ClO5

Molecular Weight

358.8 g/mol

IUPAC Name

(6-chloro-4-ethyl-2-oxochromen-7-yl) 4-methoxybenzoate

InChI

InChI=1S/C19H15ClO5/c1-3-11-8-18(21)24-16-10-17(15(20)9-14(11)16)25-19(22)12-4-6-13(23-2)7-5-12/h4-10H,3H2,1-2H3

InChI Key

FHTPAGXHXAETAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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